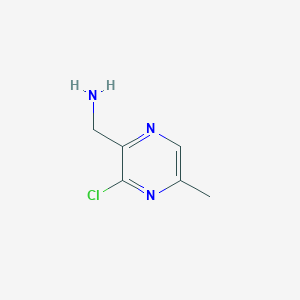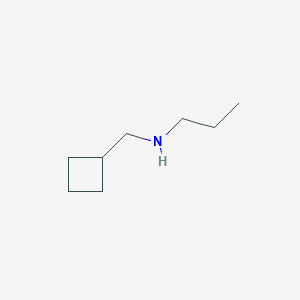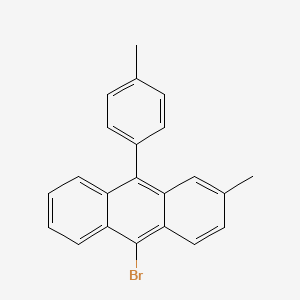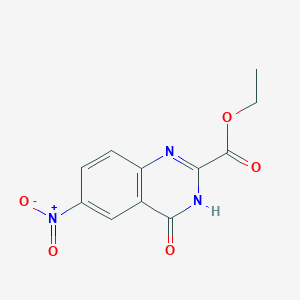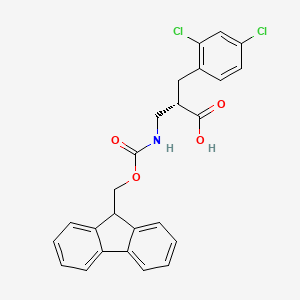
Fmoc-(s)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-(s)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid is a synthetic organic compound used primarily in peptide synthesis. The compound contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. The presence of the 2,4-dichlorobenzyl group adds unique chemical properties to the molecule, making it useful in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(s)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.
Introduction of the 2,4-Dichlorobenzyl Group: The 2,4-dichlorobenzyl group is introduced through a nucleophilic substitution reaction. This involves reacting the protected amino acid with 2,4-dichlorobenzyl chloride in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield and efficiency.
Purification and Quality Control: The product is purified using industrial-scale chromatography or crystallization, followed by rigorous quality control to ensure consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-(s)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Substitution: The 2,4-dichlorobenzyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be used in peptide coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.
Substitution: Triethylamine or other bases in organic solvents.
Coupling: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of bases.
Major Products
Deprotection: Free amino group-containing derivatives.
Substitution: Various substituted benzyl derivatives.
Coupling: Peptides and peptide derivatives.
Wissenschaftliche Forschungsanwendungen
Fmoc-(s)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: In the development of peptide-based drugs and therapeutic agents.
Biological Studies: To study protein-protein interactions and enzyme-substrate interactions.
Industrial Applications: In the production of specialized peptides for various industrial applications.
Wirkmechanismus
The mechanism of action of Fmoc-(s)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The 2,4-dichlorobenzyl group can influence the reactivity and properties of the resulting peptides, potentially affecting their biological activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Fmoc-(s)-3-amino-2-(2,4-dichlorophenyl)propanoic acid
- Fmoc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid
- Fmoc-(s)-3-amino-2-(2,4-dimethylbenzyl)propanoic acid
Uniqueness
Fmoc-(s)-3-amino-2-(2,4-dichlorobenzyl)propanoic acid is unique due to the presence of the 2,4-dichlorobenzyl group, which imparts distinct chemical properties. This makes it particularly useful in applications where specific reactivity or stability is required.
Eigenschaften
Molekularformel |
C25H21Cl2NO4 |
|---|---|
Molekulargewicht |
470.3 g/mol |
IUPAC-Name |
(2S)-2-[(2,4-dichlorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H21Cl2NO4/c26-17-10-9-15(23(27)12-17)11-16(24(29)30)13-28-25(31)32-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12,16,22H,11,13-14H2,(H,28,31)(H,29,30)/t16-/m0/s1 |
InChI-Schlüssel |
ALVXBSMVLRYCLH-INIZCTEOSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CC4=C(C=C(C=C4)Cl)Cl)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=C(C=C(C=C4)Cl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



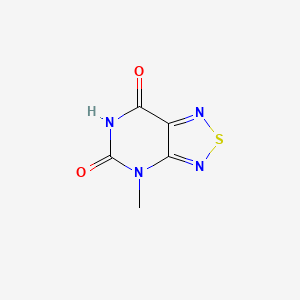
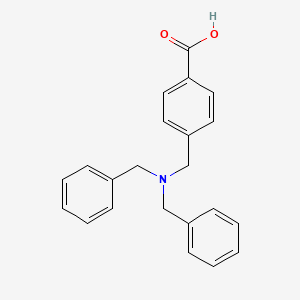
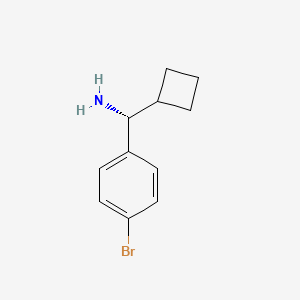
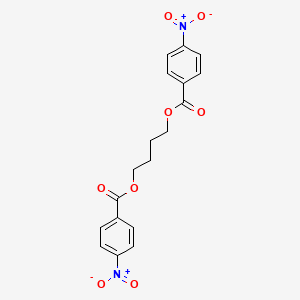

![4-{[(Methylcarbamoyl)amino]methyl}-N-(propan-2-yl)benzamide](/img/structure/B13984962.png)
